molecular formula C18H19ClN2O4 B1655452 3-(Fmoc-amino)-L-alanine HCl CAS No. 366009-04-3

3-(Fmoc-amino)-L-alanine HCl

Cat. No.: B1655452
CAS No.: 366009-04-3
M. Wt: 362.8
InChI Key: QQISDBYKQHASPJ-NTISSMGPSA-N
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Description

The compound “3-(Fmoc-amino)-L-alanine HCl” is a derivative of the amino acid alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the use of Fmoc as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This procedure for anchoring Fmoc-amino acids to hydroxyl solid supports can achieve high yields and prevent the formation of dipeptide and racemization .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by the primary structures of amino acids and the secondary structure arrangement . The Fmoc group contributes to the overall structure by providing a large aromatic group at the N-terminus of the amino acid .


Chemical Reactions Analysis

The Fmoc group in “this compound” is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its ability to form higher ordered structures through hydrogen bonding and π–π interactions . These properties make it an effective low molecular weight hydrogelator .

Mechanism of Action

The mechanism of action of “3-(Fmoc-amino)-L-alanine HCl” is primarily based on its role as a building block in peptide synthesis . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .

Safety and Hazards

The safety data sheet for a similar compound, “(S)-3-(Fmoc-amino)-3-(2-nitrophenyl)propionic acid”, suggests that it should not be used for food, drug, pesticide or biocidal product use . It also advises against contact with skin, eyes, or clothing, and recommends the use of personal protective equipment .

Future Directions

The future directions for “3-(Fmoc-amino)-L-alanine HCl” could involve its use in the development of new physical hydrogels through co-assembly phenomenon . These hydrogels could have potential applications in biological, biomedical, and biotechnological fields such as drug delivery and diagnostic tools for imaging .

Properties

IUPAC Name

(2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4.ClH/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQISDBYKQHASPJ-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366009-04-3
Record name L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366009-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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